(E)-Octinoxate-13C,d3

Analytical Chemistry Mass Spectrometry Bioanalysis

(E)-Octinoxate-13C,d3 (CAS: 2734919-82-3) is a stable isotope-labeled analog of the organic UV-B filter (E)-Octinoxate (ethylhexyl methoxycinnamate), in which one carbon-12 atom is substituted with carbon-13, and three hydrogen atoms are substituted with deuterium. This compound is exclusively intended for research use as an internal standard or tracer in analytical workflows.

Molecular Formula C18H26O3
Molecular Weight 294.41 g/mol
Cat. No. B12407992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Octinoxate-13C,d3
Molecular FormulaC18H26O3
Molecular Weight294.41 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3
InChIKeyYBGZDTIWKVFICR-QQYBJTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(E)-Octinoxate-13C,d3: A Stable Isotope-Labeled Internal Standard for Precise Quantitation of Octinoxate


(E)-Octinoxate-13C,d3 (CAS: 2734919-82-3) is a stable isotope-labeled analog of the organic UV-B filter (E)-Octinoxate (ethylhexyl methoxycinnamate), in which one carbon-12 atom is substituted with carbon-13, and three hydrogen atoms are substituted with deuterium . This compound is exclusively intended for research use as an internal standard or tracer in analytical workflows . Its molecular formula, C17¹³CH₂₃D₃O₃, yields a mass shift of +4 Da relative to the unlabeled parent (C₁₈H₂₆O₃, MW 290.40), enabling unequivocal mass spectrometric discrimination while maintaining near-identical physicochemical behavior [1].

Workflow Stable isotope-labeled internal standard (ISTD) for LC-MS/MS quantification
Selection +4 Da mass shift from dual 13C + D3 labeling for clear discrimination
Use context Research matrices: environmental water, biological samples, formulation analysis

Why Generic Unlabeled Octinoxate or Simpler Isotopologues Cannot Substitute for (E)-Octinoxate-13C,d3 in Regulated Bioanalysis


The use of unlabeled (E)-Octinoxate as an internal standard is precluded in quantitative LC-MS/MS workflows due to its identical mass and retention time, which renders it indistinguishable from the target analyte in complex matrices. While alternative isotopologues such as Octinoxate-d3 (MW 293.42) or Octinoxate-13C3 (MW 293.38) offer mass shifts of +3 Da, the dual-labeling strategy (¹³C + D₃) in (E)-Octinoxate-13C,d3 provides a larger +4 Da mass differential . This enhanced mass separation is critical for minimizing isotopic cross-talk and ensuring baseline resolution in high-resolution mass spectrometry, particularly in environmental and biological samples where matrix effects are pronounced [1]. Furthermore, the dual-isotope approach mitigates the risk of hydrogen-deuterium exchange that can compromise the quantitative integrity of solely deuterated internal standards [2].

Recommended ISTD
(E)-Octinoxate-13C,d3: +4 Da mass shift, dual isotope, reduced H/D exchange risk
vs.
Common Substitute
Unlabeled octinoxate: identical mass, cannot be used as internal standard in MS
Recommended ISTD
Dual 13C + D3 labeling maintains stable mass shift in aqueous matrices
vs.
Alternative Isotopologue
Octinoxate-d3: only +3 Da shift; higher potential for H/D back-exchange affecting quantitation

Quantitative Differentiation Evidence for (E)-Octinoxate-13C,d3: Head-to-Head Comparisons Against Alternative Octinoxate Isotopologues


Enhanced Isotopic Purity and Mass Shift for Superior Selectivity in LC-MS/MS Compared to Unlabeled and D3-Only Standards

(E)-Octinoxate-13C,d3 exhibits a defined +4 Da mass shift (MW 294.41) from the native (E)-Octinoxate analyte (MW 290.40), which is superior to the +3 Da shift provided by Octinoxate-d3 (MW 293.42) . This larger mass differential, derived from the incorporation of both a carbon-13 atom and three deuterium atoms, directly enhances assay specificity by reducing the potential for isotopic interference in quadrupole-based instruments [1]. Vendor specifications indicate a purity of ≥98% for this dual-labeled compound, ensuring minimal unlabeled contaminant that could compromise method accuracy .

Mass Shift
Head-to-head
+4 Da
Supports reduced isotopic interference in MS quantification
Vendor-specified purity ≥98%; independent validation advised
Analytical Chemistry Mass Spectrometry Bioanalysis

Superior Matrix Effect Compensation in Environmental LC-MS/MS Analysis via Stable Isotope Dilution

Stable isotope dilution assays utilizing (E)-Octinoxate-13C,d3 provide a direct means to correct for matrix-induced ion suppression or enhancement, which are common in complex environmental samples like seawater and wastewater effluent. In validated LC-MS/MS methods for UV filters in seawater, the use of an isotopically labeled internal standard is critical to achieving acceptable recovery rates (e.g., 73-139%) and precision (DPR% < 30%) across a working range of 0.1 to 5.0 ng mL⁻¹ [1]. The (E)-Octinoxate-13C,d3 standard co-elutes with the native analyte, thereby experiencing identical matrix effects throughout the analytical run, enabling accurate normalization of the signal response .

Matrix Compensation
Class-level
Enables recovery 73–139%, DPR% <30%
Supports data reliability in seawater analysis via isotope dilution
Seawater LC-MS/MS method; class-level inference, not compound-specific validation
Environmental Monitoring LC-MS/MS Method Validation

Minimized Hydrogen-Deuterium Exchange Risk in Biological Matrices Compared to Perdeuterated Analogs

The strategic incorporation of both a ¹³C atom and a D₃-methyl group in (E)-Octinoxate-13C,d3 mitigates the analytical variance caused by hydrogen-deuterium (H/D) exchange. While perdeuterated internal standards can suffer from back-exchange in aqueous biological matrices (e.g., plasma, urine), leading to inaccurate quantitation, the carbon-13 label provides a stable mass shift that is inert to these exchange processes . Studies on deuterated drug analogs demonstrate that site-specific deuteration on metabolically stable positions, such as the methoxy group in this compound, reduces the likelihood of significant in vivo or in vitro isotopic scrambling [1]. This dual-labeling strategy ensures that the internal standard remains chromatographically and mass spectrometrically distinct throughout the sample preparation and analysis workflow, unlike a solely deuterated standard which may degrade in signal intensity over time [2].

H/D Exchange
Context-dependent
Site-specific D3 + 13C backbone vs. perdeuterated / exchangeable positions
Qualitative stability improvement; reduces isotopic scrambling risk in biofluids
Quantitative H/D exchange data not available for this specific compound
Pharmacokinetics Metabolite Identification Stability

Multi-Platform Analytical Compatibility: Validated Use in NMR, GC-MS, and LC-MS Quantitation Workflows

Vendor documentation explicitly positions (E)-Octinoxate-13C,d3 as a multi-purpose internal standard suitable for quantitative analysis via NMR, GC-MS, or LC-MS . This cross-platform utility provides a key logistical advantage over simpler isotopologues or unlabeled standards. For NMR applications, the ¹³C label provides an enhanced signal for ¹³C NMR spectroscopy, enabling the tracking of the compound in complex mixtures or for structural confirmation without the signal overlap that would occur with an unlabeled standard [1]. For GC-MS and LC-MS, the distinct +4 Da mass shift ensures unambiguous detection and quantification. This versatility consolidates procurement needs, as a single internal standard can be deployed across multiple analytical platforms within a laboratory, unlike a D3-only standard which may be less suitable for certain NMR experiments due to deuterium's quadrupolar moment and resulting line broadening .

Platform Compatibility
Cross-study
NMR, GC-MS, LC-MS
Consolidates ISTD procurement across multiple analytical techniques
Vendor-reported; verify suitability for specific 13C NMR experiments
NMR Spectroscopy GC-MS Analytical Method Development

High-Impact Research and Industrial Application Scenarios for (E)-Octinoxate-13C,d3 Procurement


Regulatory-Compliant Quantification of Octinoxate in Cosmetic Formulations and Sunscreen Products

Cosmetic manufacturers and contract testing laboratories require robust, validated analytical methods to meet stringent regulatory specifications for active ingredient content (e.g., USP monographs). (E)-Octinoxate-13C,d3 serves as an ideal internal standard for developing and executing these assays via HPLC or LC-MS [1]. By using this stable isotope-labeled analog, analysts can precisely correct for any variations in sample preparation, injection volume, or instrument performance, ensuring that the final reported Octinoxate concentration in a finished product falls within the required range (e.g., 95.0% to 105.0% of the label claim) . This directly supports pharmaceutical release testing and quality control, providing a defensible, data-driven approach to regulatory compliance .

Environmental Fate and Bioaccumulation Studies of UV Filters in Aquatic Ecosystems

Given the widespread detection of octinoxate in marine and freshwater environments, accurate quantification at trace levels (ng/L) is essential for ecological risk assessment [1]. Researchers studying the occurrence, fate, and transport of UV filters in seawater, sediment, and biota rely on (E)-Octinoxate-13C,d3 as an internal standard to compensate for complex matrix interferences inherent in these sample types . Its use in stable isotope dilution assays enables the generation of high-confidence data necessary for publication in peer-reviewed journals and for supporting environmental policy decisions, such as those concerning coral reef protection .

Investigative Pharmacokinetic and Metabolism Studies of Octinoxate Exposure

The systemic absorption of octinoxate and its potential for endocrine disruption are areas of active investigation [1]. To accurately measure the plasma concentration of octinoxate following topical application in clinical trials, researchers must employ a robust bioanalytical method. (E)-Octinoxate-13C,d3 is the appropriate internal standard for these LC-MS/MS assays, as it co-elutes with the analyte, mirrors its ionization behavior, and provides a stable mass shift to correct for matrix effects from plasma or urine . This ensures the pharmacokinetic parameters (e.g., Cmax, AUC) derived from the study are accurate and reproducible, forming a sound basis for safety assessments and regulatory submissions .

Application
Selection Property
Validation Focus
Formulation method validation
Co-eluting ISTD with +4 Da shift
Matrix-effect correction, accuracy/precision review
Environmental monitoring (water, biota)
Stable isotope dilution at trace levels
Recovery and matrix-compensation context
Pharmacokinetic exposure research
Dual-isotope labeling to reduce H/D exchange
Bioanalytical method reproducibility across research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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